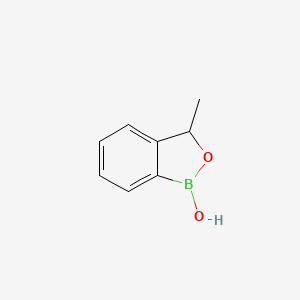
1-(3,4-Difluorobenzoyl)piperazine
概要
説明
1-(3,4-Difluorobenzoyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₂F₂N₂O and a molecular weight of 226.22 g/mol . It is a derivative of piperazine, characterized by the presence of a difluorobenzoyl group attached to the piperazine ring. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
準備方法
The synthesis of 1-(3,4-Difluorobenzoyl)piperazine typically involves the reaction of 3,4-difluorobenzoyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
化学反応の分析
1-(3,4-Difluorobenzoyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3,4-Difluorobenzoyl)piperazine is widely used in scientific research, particularly in the following areas:
Proteomics: It is used as a biochemical tool in the study of protein structures and functions.
Biochemical Studies: The compound is employed in various biochemical assays to investigate enzyme activities and interactions.
Medicinal Chemistry: Researchers use this compound to design and synthesize new drugs, particularly those targeting the central nervous system.
Industrial Research: Although not widely used in industrial applications, it serves as a reference compound in the development of new chemical processes.
作用機序
The mechanism of action of 1-(3,4-Difluorobenzoyl)piperazine is not well-documented. as a derivative of piperazine, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The specific pathways and molecular targets involved depend on the context of its use in research .
類似化合物との比較
1-(3,4-Difluorobenzoyl)piperazine can be compared with other piperazine derivatives, such as:
1-Benzoylpiperazine: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.
1-(4-Fluorobenzoyl)piperazine: Contains only one fluorine atom, which may affect its reactivity and biological activity.
1-(3,5-Difluorobenzoyl)piperazine: Has fluorine atoms in different positions on the benzoyl ring, potentially altering its chemical and biological properties.
特性
IUPAC Name |
(3,4-difluorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUNZIXVJYFOSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[3,5-bis(4-pyridin-3-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B3167540.png)







![2-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]carbonyl}aniline](/img/structure/B3167600.png)
![4-fluoro-N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B3167621.png)

![7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3167634.png)

